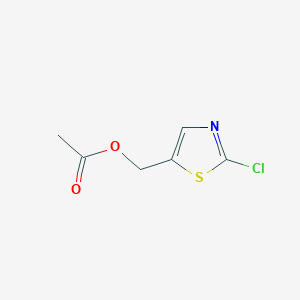
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid is a chemical entity that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the synthesis of a compound with a dichlorobenzyl group attached to a pyridinecarboxylate is described, which suggests that the compound of interest may also exhibit biological activity, such as antifungal properties .
Synthesis Analysis
The synthesis of related compounds involves alkylation reactions, where a pyridinecarboxylate is alkylated with a chlorinated toluene derivative . This suggests that the synthesis of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid might also involve a similar alkylation step, using an appropriate 2,4-dichlorotoluene derivative as the alkylating agent.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers describe various chemical reactions that related compounds can undergo, such as saponification, alkylation, reduction, and dehydrogenation . These reactions are indicative of the functional groups present in these molecules, such as esters, aldehydes, and alcohols, and suggest that 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid could also undergo similar transformations depending on its functional groups.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid, they do provide insights into the properties of structurally related compounds. For example, the presence of dichlorobenzyl groups can increase the compound's resistance to metabolic degradation and enhance its lipophilicity, potentially affecting its solubility and absorption profile . The pyridine ring is a common motif in many biologically active compounds and can engage in various non-covalent interactions, which could be relevant for the compound's binding to biological targets.
Applications De Recherche Scientifique
Hypoglycemic Agent
- 1,2-Dihydro-2-oxo-3-pyridinecarboxylic acids have been identified as hypoglycemic agents, notably without the undesirable mechanisms associated with nicotinic acid. They have been synthesized through a series of chemical reactions, with various substituents primarily at the 6-position showing differing levels of hypoglycemic potency (Youngdale & Oglia, 1985).
Antibacterial Agents
- Pyridonecarboxylic acids are synthesized as antibacterial agents. Certain compounds in this category, such as 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, showed higher antibacterial activity than some existing antibiotics, indicating their potential in this field (Egawa et al., 1984).
Hydrogen Bonding Studies
- Hydrogen bonding in derivatives like 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid was studied, revealing strong intramolecular hydrogen bonding in certain compounds. This research is crucial for understanding the chemical properties and potential applications of these substances (Dobbin et al., 1993).
Synthesis of Quinolone-Type Compounds
- New derivatives of 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid have been synthesized, particularly in the benzo[b]thiophene series. These compounds hold potential in various chemical and pharmaceutical applications (Février et al., 1993).
Antifungal Activity
- A compound, methyl 1-(3,4-dichlorobenzyl)-hexahydro-2,3-dioxo-4-pyridinecarboxylate , showed significant antifungal activity against a spectrum of pathogenic yeast species, suggesting its use in antifungal treatments (Schwan et al., 1979).
Metal Complexes
- The study of metal complexes containing derivatives like 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene can provide insights into the structural characteristics and potential applications of these complexes in various fields (Sousa et al., 2001).
Propriétés
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-4-3-8(11(15)6-9)7-16-5-1-2-10(12(16)17)13(18)19/h1-6H,7H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTQCTRTEYLKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377466 |
Source


|
| Record name | 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
CAS RN |
338977-51-8 |
Source


|
| Record name | 1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

